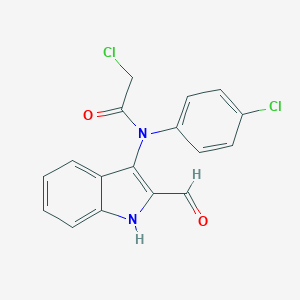

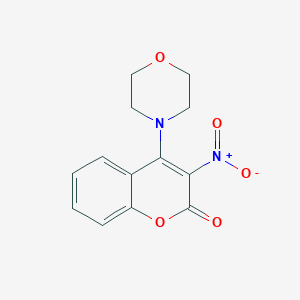

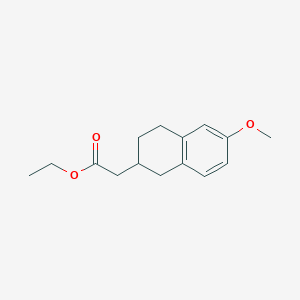

![molecular formula C13H23NO B187003 2-[(Adamantan-1-ylmethyl)-amino]-ethanol CAS No. 65738-69-4](/img/structure/B187003.png)

2-[(Adamantan-1-ylmethyl)-amino]-ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(Adamantan-1-ylmethyl)-amino]-ethanol” is an organic compound with the molecular formula C13H23NO . It has an average mass of 209.328 Da and a monoisotopic mass of 209.177963 Da .

Synthesis Analysis

The synthesis of “2-[(Adamantan-1-ylmethyl)-amino]-ethanol” involves various methods . One method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . Another method involves adding 1-bromo-2-hydroxynaftalene to ketone to produce 1-(2-adamantylidene)naphthalene-2(1H)-one .Molecular Structure Analysis

The molecular structure of “2-[(Adamantan-1-ylmethyl)-amino]-ethanol” is characterized by a number of properties. It has a density of 1.1±0.1 g/cm3, a boiling point of 340.4±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.7 mmHg at 25°C . It also has an index of refraction of 1.542 and a molar refractivity of 61.2±0.3 cm3 .Physical And Chemical Properties Analysis

“2-[(Adamantan-1-ylmethyl)-amino]-ethanol” has several physical and chemical properties. It has a flash point of 117.1±11.0 °C, a polar surface area of 32 Å2, and a polarizability of 24.3±0.5 10-24 cm3 . It also has a molar volume of 194.6±3.0 cm3 .Scientific Research Applications

Synthesis and Chemical Applications

Adamantane derivatives serve as key intermediates in the synthesis of various compounds. For example, the oxidation of adamantane with pentafluoroperoxybenzoic acid in the presence of RuCl3·3H2O leads to adamantanol, which is a crucial intermediate for synthesizing memantine and rimantadine, as well as 1-adamantyl ethers used as antioxidant additives in oils and transmission fluids (Khusnutdinov & Oshnyakova, 2015). This highlights the role of adamantane derivatives in enhancing the rheological characteristics of lubricants at low temperatures.

Neurobiological Applications

2-[(Adamantan-1-yl)-2H-isoindole-1-carbonitrile], a derivative relevant to the chemical class of interest, has been identified as a neurobiological fluorescent ligand. It shows promise for developing receptor and enzyme binding affinity assays due to its strong NOS binding affinity. This compound's synthesis, optimized geometry, and fluorescent properties have been extensively studied, revealing its potential for biological interactions and applications in neurobiology (Joubert, 2018).

Pharmaceutical Applications

The psychotropic activity of adamantane derivatives is well-documented. Certain N-(adamant-2-yl)aniline derivatives have shown pronounced psychotropic activity, highlighting the potential of adamantane derivatives in developing new therapeutic agents (Morozov et al., 2006). This research avenue suggests that adamantane derivatives could influence central dopaminergic and noradrenergic neuromediator systems, potentially offering new pathways for treating neurological disorders.

Catalytic Applications

Adamantane derivatives have been used in catalytic applications as well, such as in the hydroamination of aminoallenes to form chiral pyrrolidines. The crystal structures of chiral amino alcohols derived from adamantane demonstrate their role as ligands in transition metal complexes for asymmetric catalysis (Reinheimer et al., 2016).

properties

IUPAC Name |

2-(1-adamantylmethylamino)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO/c15-2-1-14-9-13-6-10-3-11(7-13)5-12(4-10)8-13/h10-12,14-15H,1-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQHUVHSOLQIQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CNCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390312 |

Source

|

| Record name | 2-[(Adamantan-1-ylmethyl)-amino]-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24804589 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[(Adamantan-1-ylmethyl)-amino]-ethanol | |

CAS RN |

65738-69-4 |

Source

|

| Record name | 2-[(Adamantan-1-ylmethyl)-amino]-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

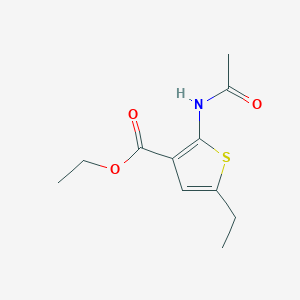

![2-(4-Chlorophenyl)-5-[[5-(4-chlorophenyl)furan-2-yl]methyl]furan](/img/structure/B186930.png)

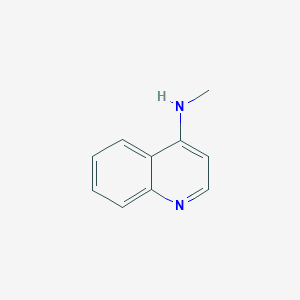

![3-amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186942.png)

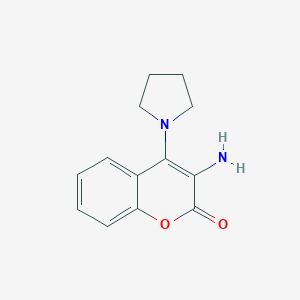

![Ethyl 2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B186943.png)